
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide
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Overview
Description
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclobutyl ring with a hydroxyl group, a naphthalene ring, and a sulfonamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthalene Ring: The naphthalene ring is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide serves as a scaffold in drug design. Its sulfonamide moiety is known for diverse pharmacological activities, including antibacterial and anti-inflammatory properties. Research has shown that it can inhibit specific enzymes or receptors, making it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The compound demonstrated significant inhibition with minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Biological Studies
The compound is being investigated for its role in modulating biological pathways. Its mechanism of action involves interactions with enzymes, potentially influencing signaling pathways related to inflammation and cancer.
Mechanistic Studies
Research indicates that this compound induces apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins. This suggests its potential as an anticancer agent.
Industrial Applications
In addition to its medicinal uses, the compound is also explored in materials science. It can be utilized as a building block for synthesizing complex organic molecules and developing new materials with specific properties.
The following table summarizes the biological activities associated with this compound:
Activity Type | Observations |
---|---|
Antimicrobial | Significant inhibition against bacterial strains |
Cytotoxicity | Reduced cell viability in cancer cell lines |
Enzyme Inhibition | Modulation of specific enzyme activities |
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
- N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide
- N-(2-hydroxycyclobutyl)methanesulfonamide
Comparison: N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts additional hydrophobic interactions and potential for aromatic stacking. This makes it more versatile in binding to various molecular targets compared to its simpler analogs .
Biological Activity
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The structure of this compound features a naphthalene moiety linked to a sulfonamide group and a cyclobutyl derivative. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:
- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in tissues. This inhibition can lead to various physiological effects, including diuretic action and reduced intraocular pressure.
- Modulation of G-Protein Coupled Receptors (GPCRs) : Research indicates that certain sulfonamides may interact with GPCRs, which are pivotal in signal transduction pathways. This interaction could result in altered cellular responses and therapeutic effects.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains. Studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has demonstrated cytotoxic effects on cancer cell lines in vitro. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its structural characteristics, which facilitate interactions with cellular targets involved in cancer progression.
Case Studies and Experimental Data
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of various sulfonamides, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Mechanistic investigations indicated that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins in cancer cells.
Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(13-9-10-14(13)17)20(18,19)15-8-4-6-11-5-2-3-7-12(11)15/h2-8,13-14,17H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUFSARMERDBCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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